PROTAC B-Raf degrader 1

Catalog No.
S3286029
CAS No.
M.F
C36H37N5O12S
M. Wt
763.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTAC B-Raf degrader 1

Product Name

PROTAC B-Raf degrader 1

IUPAC Name

N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-2-oxoethyl]-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide

Molecular Formula

C36H37N5O12S

Molecular Weight

763.8 g/mol

InChI

InChI=1S/C36H37N5O12S/c1-50-21-15-28(52-3)22(29(16-21)53-4)12-13-54(48,49)19-20-8-10-27(51-2)25(14-20)37-17-31(43)38-18-32(44)39-24-7-5-6-23-33(24)36(47)41(35(23)46)26-9-11-30(42)40-34(26)45/h5-8,10,12-16,26,37H,9,11,17-19H2,1-4H3,(H,38,43)(H,39,44)(H,40,42,45)/b13-12+

InChI Key

AMOFJSISJOOLNX-OUKQBFOZSA-N

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O

Solubility

not available

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)NCC(=O)NC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O

Targeting B-Raf Protein:

B-Raf is a protein involved in the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell growth and proliferation. Mutations in the B-Raf gene are frequently observed in various cancers, including melanoma and some colorectal cancers []. PROTAC B-Raf degrader 1 is specifically designed to target the B-Raf protein for degradation, potentially offering a novel therapeutic approach for cancers driven by B-Raf mutations.

Mechanism of Action:

PROTAC molecules function as chimeric compounds, meaning they have two distinct functional groups. One group binds to the target protein (B-Raf in this case), while the other group binds to an E3 ubiquitin ligase, an enzyme responsible for tagging proteins for degradation by the proteasome []. By bringing these two molecules together, PROTAC B-Raf degrader 1 facilitates the ubiquitination and subsequent degradation of the B-Raf protein. This targeted degradation approach offers an advantage over traditional therapies that may inhibit B-Raf activity but not eliminate the protein itself.

Research Applications:

PROTAC B-Raf degrader 1 serves as a valuable tool for cancer researchers. Here are some potential applications:

  • Understanding B-Raf Dependence in Cancer Cells: By studying the effects of B-Raf degradation on cancer cell growth and survival, researchers can gain insights into the reliance of specific cancers on B-Raf signaling. This knowledge can inform the development of targeted therapies for these cancers.
  • Drug Discovery and Development: PROTAC B-Raf degrader 1 can serve as a lead compound for the development of more potent and selective B-Raf degrading molecules. Researchers can modify the structure of this molecule to optimize its efficacy and target specificity.
  • Investigating Resistance Mechanisms: Cancer cells can develop resistance to existing B-Raf targeted therapies. Studying how cancer cells evade the effects of PROTAC B-Raf degrader 1 can provide valuable information on resistance mechanisms and pave the way for overcoming them.

PROTAC B-Raf degrader 1 is a novel compound designed as a proteolysis targeting chimera, specifically targeting the B-Raf protein. This compound employs a unique mechanism of action that utilizes the cellular ubiquitin-proteasome system to induce the degradation of the B-Raf protein, which is implicated in various cancers, particularly those with mutations in the B-Raf gene. The compound consists of a ligand that binds to the E3 ubiquitin ligase Cereblon, facilitating the recruitment of B-Raf for ubiquitination and subsequent proteasomal degradation. This targeted approach offers a promising alternative to traditional inhibitors by effectively reducing the levels of the target protein rather than merely inhibiting its activity .

The primary chemical reaction involved in the function of PROTAC B-Raf degrader 1 is the ubiquitination of B-Raf. This process can be summarized as follows:

  • Binding: The PROTAC binds to both B-Raf and Cereblon.
  • Ubiquitination: The E3 ligase activity of Cereblon facilitates the transfer of ubiquitin moieties to lysine residues on B-Raf.
  • Degradation: The polyubiquitinated B-Raf is recognized by the 26S proteasome, leading to its degradation.

This mechanism highlights the compound's ability to modulate protein levels within cells rather than just inhibiting their function .

Biologically, PROTAC B-Raf degrader 1 exhibits significant anti-cancer activity, particularly against tumors driven by aberrant B-Raf signaling pathways. Studies have shown that this compound effectively reduces cell viability in cancer cell lines harboring B-Raf mutations, demonstrating its potential as a therapeutic agent in oncology. Additionally, it has been observed to induce apoptosis in these cells, further supporting its role as an effective treatment strategy .

The synthesis of PROTAC B-Raf degrader 1 involves several key steps:

  • Preparation of Linker: A suitable linker is synthesized that can connect the ligand for Cereblon and the moiety that targets B-Raf.
  • Coupling Reaction: The linker is then coupled with both components using standard peptide coupling techniques.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography to ensure high purity levels.

The synthetic route emphasizes the importance of maintaining structural integrity for optimal biological activity .

PROTAC B-Raf degrader 1 has several notable applications:

  • Cancer Therapy: Its primary application lies in treating cancers associated with mutant B-Raf proteins, such as melanoma and colorectal cancer.
  • Research Tool: It serves as a valuable tool for studying protein degradation pathways and understanding cellular responses to targeted degradation.
  • Combination Therapies: Its use in combination with other therapies may enhance treatment efficacy by targeting multiple pathways simultaneously .

Interaction studies have demonstrated that PROTAC B-Raf degrader 1 effectively recruits both Cereblon and B-Raf, leading to efficient ubiquitination and degradation of the target protein. These studies often utilize techniques like co-immunoprecipitation and mass spectrometry to confirm binding interactions and subsequent degradation events. The specificity of this interaction is crucial for minimizing off-target effects, which is a significant advantage over traditional small-molecule inhibitors .

Several compounds share similarities with PROTAC B-Raf degrader 1, particularly within the realm of targeted protein degradation. Here are some notable examples:

Compound NameMechanismUnique Features
PROTAC RAF Degrader 1Targets RAF proteinsIncludes inhibitors for mutant V600E and wild-type
PROTAC BRAF-V600E Degrader 1Specific for V600E mutationFocused on a specific mutation in B-Raf
ARV-825Targets BRD4Different target but similar PROTAC mechanism

PROTAC B-Raf degrader 1 stands out due to its specific targeting of wild-type and mutant forms of B-Raf while utilizing Cereblon as an E3 ligase, offering a unique approach compared to other compounds that may target different proteins or utilize alternative ligases .

PROTAC B-Raf degrader 1 operates through a sophisticated mechanism involving the formation of a ternary complex that brings together the target protein, the degrader molecule, and the E3 ubiquitin ligase. The thermodynamic and kinetic parameters governing this process are critical determinants of the compound's efficacy [1] [2] [3].
The ternary complex formation exhibits distinct kinetic characteristics that differentiate PROTAC B-Raf degrader 1 from conventional inhibitors. The compound demonstrates rapid ternary complex assembly, with detectable complex formation occurring within 5 hours of treatment [3]. This rapid formation is facilitated by the bifunctional nature of the molecule, which simultaneously engages both the target protein and the E3 ligase through its constituent warheads [4] [5].

Thermodynamic analysis reveals that PROTAC B-Raf degrader 1 exhibits preferential binding to the mutant BRAF V600E protein with an IC50 value of 12 nanomolar, compared to 58 nanomolar for wild-type BRAF [3]. This selectivity is crucial for the therapeutic application, as it minimizes off-target effects while maximizing degradation of the oncogenic form. The apparent cooperativity factor (α_app) for ternary complex formation ranges from 0.35 to 0.38, indicating negative cooperativity that stabilizes the ternary complex once formed [3].

The cereblon engagement through the pomalidomide moiety demonstrates a binding affinity of 227 nanomolar when assessed using fluorescent probe displacement assays [3]. This moderate affinity ensures sufficient E3 ligase recruitment without excessive sequestration that could lead to cellular toxicity. The degradation concentration (DC50) of 12-15 nanomolar correlates closely with the binding affinity, suggesting that ternary complex formation is the rate-limiting step in the degradation process [3] [6].

MEK binding to the front face of BRAF presents a significant thermodynamic barrier to ternary complex formation. The addition of MEK to purified protein binding reactions causes approximately a 3-fold detrimental shift in ternary complex formation efficiency [3]. This observation provides mechanistic insight into why BRAF V600E, which exhibits reduced MEK interaction compared to wild-type BRAF, shows enhanced sensitivity to degradation [3] [7].

Ubiquitination Cascade Activation Specificity

The ubiquitination cascade represents the central mechanistic pathway through which PROTAC B-Raf degrader 1 achieves target protein degradation. This process involves the sequential activation of E1, E2, and E3 enzymes, culminating in the polyubiquitination of the target protein [1] [4] [2].

PROTAC B-Raf degrader 1 specifically hijacks the CUL4A-RBX1-DDB1-CRBN E3 ligase complex for ubiquitin transfer. The pomalidomide warhead serves as the cereblon recognition motif, enabling the recruitment of the complete E3 ligase machinery [3] [9]. Upon ternary complex formation, the spatial proximity between BRAF and the E3 ligase facilitates the transfer of ubiquitin moieties from the E2 conjugating enzyme to lysine residues on the target protein [4] [3].

The ubiquitination kinetics demonstrate rapid initiation, with detectable ubiquitin conjugation occurring within 1-4 hours of treatment [3]. The specificity of this process is evidenced by the requirement for functional cereblon engagement, as demonstrated by the inability of the negative control compound P4B^ME^ (methylated pomalidomide) to induce ubiquitination [3]. Proteasome inhibition studies using MG-132 and neddylation inhibition with MLN4924 completely block the degradation process, confirming the dependence on the ubiquitin-proteasome system [3] [6].

The ubiquitination cascade exhibits remarkable selectivity for BRAF V600E over wild-type BRAF, with degradation efficiency showing approximately 5-fold selectivity [3]. This selectivity arises from the differential ability of the mutant and wild-type proteins to participate in productive ternary complex formation, rather than differences in ubiquitin acceptor site availability [3] [7].

Quantitative analysis of ubiquitination dynamics reveals that the process follows dose-dependent kinetics, with optimal ubiquitination occurring at concentrations between 10-1000 nanomolar [3]. Higher concentrations exhibit reduced efficiency due to the "hook effect," where excess PROTAC molecules disrupt ternary complex formation by competing for individual binding sites [3] [10].

Proteasome-Mediated Degradation Dynamics

The proteasome-mediated degradation phase represents the final execution step in the PROTAC mechanism, where polyubiquitinated BRAF is recognized and processed by the 26S proteasome complex. This process exhibits distinct temporal dynamics that govern the overall efficacy of protein depletion [1] [2] [3].

PROTAC B-Raf degrader 1 achieves maximal target degradation within 16 hours of treatment, with steady-state protein levels maintained thereafter [3]. The maximum degradation (Dmax) reaches 82% depletion of BRAF V600E protein, with approximately 20% of the target protein remaining at steady state [3]. This residual protein level reflects the dynamic equilibrium between ongoing protein synthesis and PROTAC-mediated degradation [11].

The proteasomal processing phase demonstrates continuous activity following ubiquitination, with no apparent saturation of the degradation machinery under standard treatment conditions [3]. This sustained activity contrasts with conventional inhibitors, which rely on occupancy-driven mechanisms and may exhibit reversible effects upon compound washout [12] [13].

Degradation durability studies reveal that PROTAC B-Raf degrader 1 maintains prolonged effects even after compound removal. Washout experiments demonstrate slower recovery of BRAF protein levels compared to conventional inhibitors, indicating that the degradation event produces lasting consequences [3]. The steady-state maintenance of reduced protein levels suggests that the compound acts catalytically, with individual PROTAC molecules capable of mediating multiple degradation events [4] [14].

The proteasome-mediated degradation exhibits concentration-dependent kinetics, with optimal degradation occurring at the DC50 concentration of 12-15 nanomolar [3]. The process demonstrates negative cooperativity, where stable ternary complex formation enhances degradation efficiency. This characteristic distinguishes PROTAC-mediated degradation from conventional competitive inhibition, where higher concentrations typically yield proportionally increased effects [12] [15].

Downstream Effects on MAPK/ERK Signaling Pathway

The degradation of BRAF V600E by PROTAC B-Raf degrader 1 produces profound downstream effects on the MAPK/ERK signaling pathway, resulting in sustained suppression of oncogenic signaling cascades. These effects demonstrate the therapeutic potential of targeted protein degradation over conventional kinase inhibition [1] [2] [3] [6].

PROTAC B-Raf degrader 1 achieves complete suppression of phosphorylated ERK (pERK) levels within 16 hours of treatment, coinciding with maximal BRAF degradation [3]. This pathway inhibition demonstrates superior potency compared to conventional inhibitors, with approximately 10-fold enhanced IC50 values for downstream kinase suppression [3]. The sustained nature of pathway inhibition reflects the catalytic mechanism of PROTAC action, where protein depletion produces lasting effects beyond the compound's pharmacokinetic half-life [12] [13].

The MAPK/ERK pathway suppression exhibits remarkable selectivity for cells harboring BRAF V600E mutations. In A375 melanoma cells, which are homozygous for BRAF V600E, the compound demonstrates potent antiproliferative activity with enhanced pathway inhibition compared to wild-type BRAF-containing cells [3]. This selectivity arises from the preferential degradation of the mutant protein, which serves as the primary driver of oncogenic signaling in these cellular contexts [1] [2].

Importantly, PROTAC B-Raf degrader 1 avoids the paradoxical activation of the MAPK pathway that characterizes first-generation BRAF inhibitors. Studies in RAS-mutant cell lines demonstrate that the compound does not induce the unwanted ERK activation that limits the therapeutic utility of conventional inhibitors [6] [16]. This advantageous profile results from the degradation mechanism, which eliminates the protein entirely rather than merely occupying the active site [6].

The downstream effects extend beyond direct pathway inhibition to include transcriptional reprogramming. Comparative transcriptomic analysis reveals that PROTAC B-Raf degrader 1 produces gene expression profiles highly concordant with other RAS-ERK pathway inhibitors, with Spearman correlations exceeding 0.95 [3]. However, the degrader demonstrates more selective gene regulation, with 136 genes altered compared to 195 genes affected by conventional inhibitors [3].

XLogP3

2

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

4

Exact Mass

763.21594281 g/mol

Monoisotopic Mass

763.21594281 g/mol

Heavy Atom Count

54

Dates

Last modified: 04-14-2024

Explore Compound Types